Cas no 877399-34-3 (tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)azetidine-1-carboxylate)

tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)azetidine-1-carboxylate structure
877399-34-3 structure
Product Name:tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)azetidine-1-carboxylate
CAS-nummer:877399-34-3
MF:C11H16BrN3O2
MW:302.167641639709
MDL:MFCD17480368
CID:2093730
PubChem ID:50986398
Update Time:2024-10-26

tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)azetidine-1-carboxylate Chemische en fysische eigenschappen

Naam en identificatie

    • tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)azetidine-1-carboxylate
    • 1-Boc-3-(4-Bromo-1H-pyrazol-1-yl)azetidine
    • tert-butyl 3-(4-bromopyrazol-1-yl)azetidine-1-carboxylate
    • 1,1-Dimethylethyl 3-(4-bromo-1H-pyrazol-1-yl)-1-azetidinecarboxylate (ACI)
    • 1-[1-(tert-Butoxycarbonyl)azetidin-3-yl]-4-bromopyrazole
    • DTXSID30679041
    • DB-110261
    • CS-0048382
    • CKB39934
    • 1-Boc-3-(4-bromo-1H-pyrazol-1-yl)azetidine, AldrichCPR
    • SCHEMBL3598372
    • AS-41932
    • SB11991
    • 1-Boc-3-(4-bromo-1-pyrazolyl)azetidine
    • 877399-34-3
    • Z1098324136
    • 1-Azetidinecarboxylic acid, 3-(4-bromo-1H-pyrazol-1-yl)-,1,1-dimethylethyl ester
    • EN300-69095
    • TERT-BUTYL3-(4-BROMO-1H-PYRAZOL-1-YL)AZETIDINE-1-CARBOXYLATE
    • SY042179
    • AKOS025146566
    • MFCD17480368
    • F2147-1350
    • MDL: MFCD17480368
    • Inchi: 1S/C11H16BrN3O2/c1-11(2,3)17-10(16)14-6-9(7-14)15-5-8(12)4-13-15/h4-5,9H,6-7H2,1-3H3
    • InChI-sleutel: DYBIXDJMIONIDX-UHFFFAOYSA-N
    • LACHT: O=C(N1CC(N2C=C(Br)C=N2)C1)OC(C)(C)C

Berekende eigenschappen

  • Exacte massa: 301.04259g/mol
  • Monoisotopische massa: 301.04259g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 17
  • Aantal draaibare bindingen: 4
  • Complexiteit: 300
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.6
  • Topologisch pooloppervlak: 47.4Ų

tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)azetidine-1-carboxylate Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Chemenu
CM108850-250mg
tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)azetidine-1-carboxylate
877399-34-3 95%+
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$78 2023-03-07
Chemenu
CM108850-1g
tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)azetidine-1-carboxylate
877399-34-3 95%+
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Chemenu
CM108850-5g
tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)azetidine-1-carboxylate
877399-34-3 95%+
5g
$600 2023-03-07
Chemenu
CM108850-10g
tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)azetidine-1-carboxylate
877399-34-3 95%+
10g
$*** 2023-05-29
abcr
AB448534-250 mg
tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)azetidine-1-carboxylate; 95%
877399-34-3
250MG
€167.80 2022-03-02
abcr
AB448534-1 g
tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)azetidine-1-carboxylate, 95%; .
877399-34-3 95%
1g
€207.90 2023-07-18
abcr
AB448534-5 g
tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)azetidine-1-carboxylate, 95%; .
877399-34-3 95%
5g
€537.70 2023-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X02725-5g
tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)azetidine-1-carboxylate
877399-34-3 98%
5g
¥1681.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X02725-1g
tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)azetidine-1-carboxylate
877399-34-3 98%
1g
¥539.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X02725-250mg
tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)azetidine-1-carboxylate
877399-34-3 98%
250mg
¥135.0 2024-07-18

tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)azetidine-1-carboxylate Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, 110 °C
Referentie
Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)
Cui, J. Jean; et al, Journal of Medicinal Chemistry, 2011, 54(18), 6342-6363

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; overnight, 0 °C → rt
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, 110 °C
Referentie
Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)
Cui, J. Jean; et al, Journal of Medicinal Chemistry, 2011, 54(18), 6342-6363

tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)azetidine-1-carboxylate Raw materials

tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)azetidine-1-carboxylate Preparation Products

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